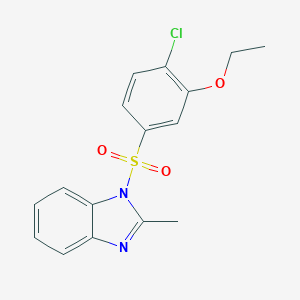amine CAS No. 898653-89-9](/img/structure/B345007.png)
[(2-Bromo-4,5-dimethylphenyl)sulfonyl](3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C12H18BrNO3S. This compound is characterized by the presence of a bromine atom, a methoxypropyl group, and a dimethylbenzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-4,5-dimethylphenyl)sulfonyl](3-methoxypropyl)amine typically involves the bromination of a suitable precursor, followed by the introduction of the methoxypropyl group and the sulfonamide moiety. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide moiety can be reduced under specific conditions to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
2-Bromo-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Bromo-4,5-dimethylphenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide
- 2-Bromo-N-(3-methoxypropyl)butanamide
- 2-Bromo-N-(3-methoxyphenyl)butanamide
Uniqueness
2-Bromo-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide is unique due to the presence of the dimethylbenzenesulfonamide moiety, which imparts specific chemical and biological properties. This compound’s structure allows for selective interactions with molecular targets, making it valuable in research and industrial applications.
Properties
CAS No. |
898653-89-9 |
|---|---|
Molecular Formula |
C12H18BrNO3S |
Molecular Weight |
336.25g/mol |
IUPAC Name |
2-bromo-N-(3-methoxypropyl)-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-9-7-11(13)12(8-10(9)2)18(15,16)14-5-4-6-17-3/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
ZWVKTXCQHHLXPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCCCOC |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


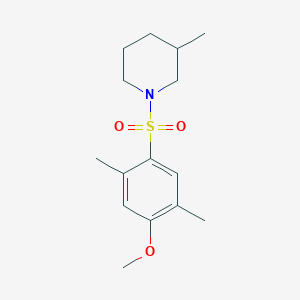
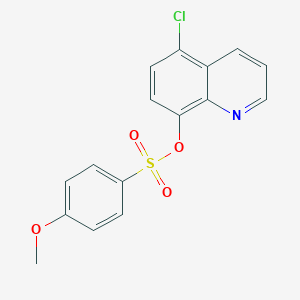
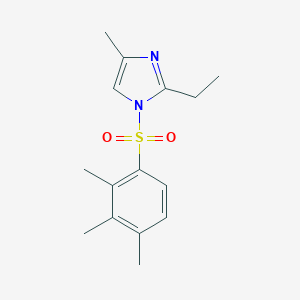
![2-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B344931.png)
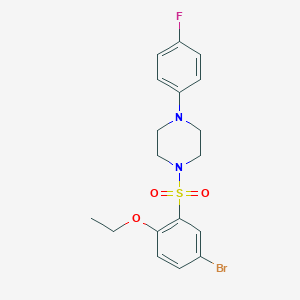
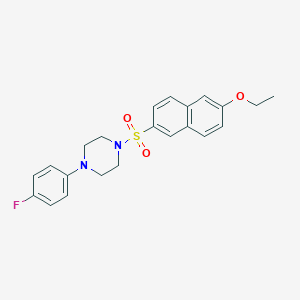
![2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344936.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B344937.png)
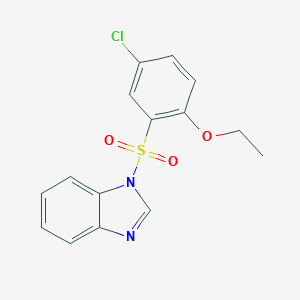
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344940.png)
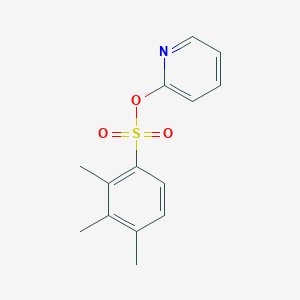
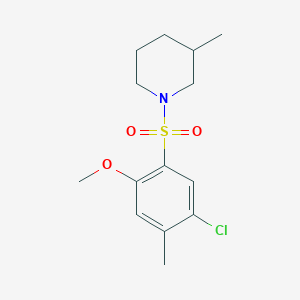
![4-(4-Fluorophenyl)-1-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B344947.png)
